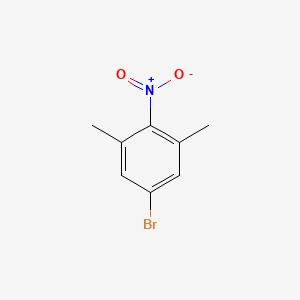

5-Bromo-1,3-dimethyl-2-nitrobenzene

Description

Contextualization within Substituted Nitroaromatic Compound Chemistry

Substituted nitroaromatic compounds are a broad class of chemicals characterized by a nitro group (-NO2) attached to an aromatic ring that also bears other functional groups. nih.gov The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the aromatic ring. mdpi-res.comresearchgate.net This property makes nitroaromatic compounds crucial precursors in a variety of industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals. nih.govscispace.comnumberanalytics.com

The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. numberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when other electron-withdrawing groups are present. numberanalytics.com The versatile reactivity of the nitro group, including its ability to be reduced to an amino group, further enhances the synthetic utility of this class of compounds. mdpi-res.com

Significance of Brominated and Dimethylated Aromatic Systems in Contemporary Organic Synthesis

Brominated aromatic compounds are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The introduction of bromine onto an aromatic ring is typically achieved through electrophilic aromatic bromination. wku.edu The regioselectivity of this reaction is influenced by the electronic nature of the substituents already present on the ring. wku.edu

Dimethylated aromatic systems, where two methyl groups are attached to the benzene (B151609) ring, also play a significant role in organic synthesis. The methyl groups are electron-donating and can influence the regioselectivity of subsequent reactions. They can also introduce steric hindrance, which can be strategically exploited to direct reactions to specific positions on the aromatic ring. The combination of bromine and methyl groups on an aromatic ring, as seen in 5-bromo-1,3-dimethyl-2-nitrobenzene, provides a synthetically useful scaffold with multiple reactive sites.

Overview of Research Trajectories for 5-Bromo-1,3-dimethyl-2-nitrobenzene and Related Analogues

Research involving 5-bromo-1,3-dimethyl-2-nitrobenzene and its analogs primarily focuses on their utility as synthetic intermediates. The presence of three distinct functional groups offers a rich platform for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of reactions, including diazotization followed by substitution (Sandmeyer reaction). sciencemadness.org The bromine atom can be utilized in cross-coupling reactions to introduce new carbon-based substituents.

Studies on related analogs, such as other halogenated and substituted nitrobenzenes, often explore the influence of different substituents on the reactivity and potential applications of the molecule. For example, the replacement of methyl groups with other alkyl or functional groups can modulate the electronic and steric properties of the compound, leading to new derivatives with potentially interesting biological or material properties. The synthesis of various substituted anilines from their corresponding nitrobenzene (B124822) precursors is a common theme in this area of research. researchgate.net

Below is a table summarizing some key properties and identifiers for 5-Bromo-1,3-dimethyl-2-nitrobenzene:

| Property | Value | Source |

| CAS Number | 76435-22-8 | bldpharm.com |

| Molecular Formula | C8H8BrNO2 | bldpharm.com |

| Molecular Weight | 230.06 g/mol | bldpharm.com |

| SMILES Code | O=N+[O-] | bldpharm.com |

Further research into the reactions and applications of 5-bromo-1,3-dimethyl-2-nitrobenzene will likely continue to uncover its potential as a valuable tool in the synthesis of novel organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dimethyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBIBDKTQQOFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474754 | |

| Record name | 5-bromo-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76435-22-8 | |

| Record name | 5-bromo-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Strategic Design of Synthetic Routes for 5-Bromo-1,3-dimethyl-2-nitrobenzene

The successful synthesis of polysubstituted aromatic compounds hinges on the careful consideration of the directing effects of the substituents already present on the ring during electrophilic aromatic substitution reactions. For 5-Bromo-1,3-dimethyl-2-nitrobenzene, two primary retrosynthetic pathways are considered: the regioselective bromination of a dimethylnitrobenzene precursor and the controlled nitration of a bromodimethylbenzene intermediate.

Regioselective Bromination of Dimethylnitrobenzene Precursors

One logical starting point for the synthesis of 5-Bromo-1,3-dimethyl-2-nitrobenzene is the bromination of 1,3-dimethyl-2-nitrobenzene (B148808) (also known as 2-nitro-m-xylene). In this scenario, the directing effects of the two methyl groups and the single nitro group must be analyzed to predict the outcome of the electrophilic bromination.

Methyl groups are activating and ortho, para-directing, while the nitro group is strongly deactivating and meta-directing. The two methyl groups at positions 1 and 3 would direct an incoming electrophile to the ortho and para positions relative to them. Specifically, the methyl group at C1 directs to C2, C4, and C6, and the methyl group at C3 directs to C2, C4, and C6. The nitro group at C2, being a meta-director, will direct incoming electrophiles to the C4 and C6 positions.

Considering these directing effects in concert, the positions most activated towards electrophilic attack are C4 and C6, as they are ortho and para to the methyl groups and meta to the nitro group. Therefore, the direct bromination of 1,3-dimethyl-2-nitrobenzene would be expected to yield primarily 4-bromo-1,3-dimethyl-2-nitrobenzene and/or 6-bromo-1,3-dimethyl-2-nitrobenzene. The formation of the desired 5-bromo isomer would be a minor product, if formed at all, as the C5 position is sterically hindered and not electronically favored by any of the existing substituents. This makes the direct bromination of 1,3-dimethyl-2-nitrobenzene a less favorable synthetic strategy for obtaining the target compound in high yield.

Controlled Nitration of Bromodimethylbenzene Intermediates

An alternative and more promising approach is the controlled nitration of a bromodimethylbenzene intermediate, specifically 1-bromo-3,5-dimethylbenzene (also known as 5-bromo-m-xylene). In this precursor, the directing effects of the two methyl groups and the bromine atom will govern the position of the incoming nitro group.

Both methyl groups are ortho, para-directing activators. The bromine atom is also an ortho, para-director, although it is a deactivating group. The two methyl groups at C3 and C5 will direct the incoming electrophile to the C2, C4, and C6 positions. The bromine atom at C1 will also direct to the C2, C4, and C6 positions.

Therefore, the C2, C4, and C6 positions are all electronically activated for nitration. The nitration at the C2 (or C6) position is sterically less hindered than at the C4 position, which is situated between the two methyl groups. Thus, nitration of 1-bromo-3,5-dimethylbenzene is expected to yield a mixture of isomers, with the 2-nitro and 4-nitro products being the major components. The desired 5-bromo-1,3-dimethyl-2-nitrobenzene would be formed through nitration at the C2 position. Separation of the resulting isomers would be necessary to isolate the target compound.

A typical nitration procedure would involve the use of a nitrating mixture, such as a combination of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to optimize the yield of the desired isomer and minimize the formation of byproducts.

Table 1: Predicted Regioselectivity of Nitration of 1-Bromo-3,5-dimethylbenzene

| Position of Nitration | Directing Groups Favoring this Position | Expected Product |

|---|---|---|

| C2 | Ortho to C1-Br, Ortho to C3-CH3, Para to C5-CH3 | 5-Bromo-1,3-dimethyl-2-nitrobenzene |

| C4 | Para to C1-Br, Ortho to C3-CH3, Ortho to C5-CH3 | 1-Bromo-3,5-dimethyl-4-nitrobenzene |

Introduction of Methyl Substituents in Aromatic Systems: Synthetic Strategies

While the primary synthetic routes involve the functionalization of a pre-existing dimethylbenzene core, it is also conceivable to introduce the methyl groups at a later stage of the synthesis. The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, this reaction is often plagued by issues of polyalkylation and rearrangement of the alkyl group, and it is generally not effective on strongly deactivated rings, such as those bearing a nitro group.

Therefore, a strategy involving the methylation of a bromo-nitrobenzene precursor is unlikely to be efficient. A more plausible, albeit longer, synthetic sequence could involve the construction of the dimethylated ring system prior to the introduction of the bromo and nitro functionalities.

Exploration of Novel and Efficient Synthetic Transformations

Beyond the classical electrophilic substitution reactions, modern organic synthesis offers a range of novel and efficient transformations that could be applied to the synthesis of 5-Bromo-1,3-dimethyl-2-nitrobenzene.

Catalytic Approaches for Aromatic C-Br Bond Formation and Modification

Recent advances in catalysis have provided powerful tools for the formation of carbon-bromine bonds. Transition metal-catalyzed C-H activation and subsequent bromination have emerged as a promising strategy for the regioselective functionalization of aromatic rings. For instance, palladium-catalyzed C-H bromination has been shown to be effective for a variety of aromatic substrates.

In the context of synthesizing 5-Bromo-1,3-dimethyl-2-nitrobenzene, a catalytic C-H bromination of 1,3-dimethyl-2-nitrobenzene could potentially offer a more direct route to the target molecule, provided that a catalyst system can be developed that favors bromination at the C5 position. This would require a directing group on the substrate that can coordinate to the metal catalyst and direct the bromination to the desired position.

Another catalytic approach involves the modification of an existing functional group. For example, a Sandmeyer-type reaction on an appropriately substituted aniline precursor could be used to introduce the bromine atom. This would involve the diazotization of an amino group followed by treatment with a copper(I) bromide catalyst.

Table 2: Potential Catalytic Approaches for the Synthesis of 5-Bromo-1,3-dimethyl-2-nitrobenzene

| Catalytic Reaction | Precursor | Description |

|---|---|---|

| C-H Bromination | 1,3-dimethyl-2-nitrobenzene | Direct bromination of a C-H bond at the C5 position using a transition metal catalyst. |

Stereochemical Considerations in Multi-Step Synthesis

For the synthesis of 5-Bromo-1,3-dimethyl-2-nitrobenzene, which is an achiral molecule, stereochemical considerations are generally not a primary concern. The precursors and the likely intermediates in the proposed synthetic routes are also achiral.

However, stereochemistry could become a factor if a chiral catalyst or reagent is employed in one of the synthetic steps. For example, if an asymmetric catalytic C-H activation/bromination were to be developed, it could potentially lead to enantioselective desymmetrization if a prochiral substrate were used. In the context of the synthesis of the target molecule, this is not directly applicable but represents an area of advanced synthetic methodology that could be relevant for the synthesis of chiral derivatives.

Green Chemistry Principles in the Synthesis of Nitroaromatics

The synthesis of nitroaromatic compounds, a cornerstone of industrial chemistry, has traditionally relied on methods that are effective but pose significant environmental and safety challenges. The classic approach involves electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" method, while powerful, generates large quantities of hazardous waste in the form of spent acid, which requires costly treatment or regeneration processes aiche.org. In response to these drawbacks, the application of the twelve principles of green chemistry has become a critical area of research, aiming to develop more sustainable and safer synthetic routes. yale.edu

A primary focus of green chemistry in this field is the development of less hazardous chemical syntheses by replacing the traditional mixed acid system. yale.edu Researchers have explored a variety of alternative nitrating agents and catalytic systems that offer improved safety profiles and reduce waste. These include solid-supported reagents, where the nitrating species is immobilized on a solid matrix like a zeolite or clay. For instance, zeolite H-Y-supported copper(II) nitrate has been demonstrated as an effective reagent for the nitration of phenols. mjcce.org.mk Other approaches utilize milder and more selective nitrating systems such as calcium nitrate in glacial acetic acid, which avoids the use of highly corrosive sulfuric acid. gordon.edu

Another key principle, designing for energy efficiency, is addressed through innovative reaction methodologies. yale.edu Microwave-assisted organic synthesis has emerged as a valuable tool, significantly reducing reaction times from hours to minutes and often requiring less energy than conventional heating methods. gordon.edu Photochemical methods, which use UV radiation to induce nitration, represent another alternative pathway that can proceed under ambient conditions, thereby minimizing the energy footprint of the synthesis. mjcce.org.mkresearchgate.net

Catalysis, a core tenet of green chemistry, offers a route to more selective and efficient reactions. yale.edu The development of robust catalysts can enable reactions to proceed under milder conditions and with higher atom economy, minimizing the formation of byproducts. For related transformations, such as the reduction of nitroarenes, homogeneous iron catalyst systems have been developed that operate at low temperatures and exhibit high functional group tolerance. nih.gov Such catalytic strategies are integral to designing more sustainable lifecycle pathways for nitroaromatic compounds and their derivatives.

| Green Chemistry Approach | Reagents/Methodology | Key Advantages | Reference |

|---|---|---|---|

| Alternative Nitrating Agents | Calcium Nitrate (Ca(NO₃)₂) in Acetic Acid | Avoids the use of corrosive sulfuric acid, safer conditions. | gordon.edu |

| Solid-Supported Reagents | Zeolite H-Y-Supported Copper(II) Nitrate | Simplifies product purification, potential for reagent recycling. | mjcce.org.mk |

| Energy Efficiency | Microwave-Assisted Synthesis | Drastically reduced reaction times, lower energy consumption. | gordon.edu |

| Alternative Energy Sources | Photochemical Nitration (UV Radiation) | Can be performed at ambient temperature, avoiding harsh heating. | mjcce.org.mkresearchgate.net |

| Catalysis | Homogeneous Iron Catalysts (for reduction) | High selectivity, milder reaction conditions, reduces stoichiometric waste. | nih.gov |

Industrial-Scale Synthesis Considerations for Substituted Nitrobenzene (B124822) Derivatives

The industrial production of substituted nitrobenzene derivatives is essential for manufacturing a wide array of commercial products, including pharmaceuticals, dyes, and polymers. nih.govmdpi.com Scaling up the synthesis of these compounds from the laboratory bench to an industrial plant involves a distinct set of challenges that must be addressed to ensure safety, efficiency, cost-effectiveness, and environmental compliance.

A primary concern in the industrial nitration of aromatic compounds is the management of reaction thermodynamics. Nitration reactions are typically highly exothermic, and without precise control, there is a significant risk of a runaway reaction, which can lead to a dangerous increase in temperature and pressure. Therefore, robust thermal management is critical. Industrial reactors are equipped with sophisticated cooling systems and sensors for real-time monitoring. The choice of reactor itself is a key consideration. While traditional batch reactors are common, there is a growing trend towards continuous flow reactors. These systems offer superior heat transfer and a smaller reaction volume at any given moment, significantly enhancing the safety profile and allowing for more consistent product quality. mdpi.com

The handling and management of raw materials and waste streams are also major logistical and environmental considerations. The use of concentrated nitric and sulfuric acids necessitates specialized infrastructure, including corrosion-resistant reactors and piping. The large volume of spent acid generated is a significant issue. Industrial facilities must incorporate processes for the neutralization or, more sustainably, the regeneration and recycling of this acid to minimize environmental impact and reduce operational costs. aiche.org

| Parameter | Industrial-Scale Consideration | Rationale |

|---|---|---|

| Reaction Control & Safety | Management of exothermic nitration; use of continuous flow reactors over batch reactors. | Prevents runaway reactions, improves heat transfer, and ensures consistent product quality. mdpi.com |

| Materials & Infrastructure | Use of corrosion-resistant materials for reactors, pipes, and storage tanks. | Withstands highly acidic and corrosive nature of nitrating agents like mixed acid. |

| Waste Management | Implementation of systems for neutralization or regeneration of spent sulfuric acid. | Reduces environmental impact, complies with regulations, and lowers raw material costs. aiche.org |

| Downstream Processing | Optimization of product isolation and purification methods (e.g., distillation, crystallization). | Maximizes product yield and purity, ensuring the final product meets commercial specifications. orgsyn.org |

| Economic Viability | Process optimization to maximize yield, minimize energy consumption, and reduce waste. | Ensures the manufacturing process is cost-effective and competitive on an industrial scale. |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Electrophilic Aromatic Substitution (EAS) Reactions of 5-Bromo-1,3-dimethyl-2-nitrobenzene

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. msu.edu The reactivity of 5-Bromo-1,3-dimethyl-2-nitrobenzene in such reactions is governed by the interplay of the electronic and steric effects of its four substituents.

The benzene (B151609) ring in 5-Bromo-1,3-dimethyl-2-nitrobenzene possesses four substituents: two methyl groups (-CH₃), a nitro group (-NO₂), and a bromine atom (-Br). The directing and activating/deactivating effects of these groups determine the position of any subsequent electrophilic attack.

Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring via induction and hyperconjugation. They direct incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. quora.com

Bromine Atom (-Br): As a halogen, bromine is a deactivating group due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions via its electron-donating resonance effect.

The two vacant positions on the ring are at C4 and C6. The directing effects of the existing substituents converge on these positions. The methyl groups at C1 and C3 direct towards C2 (occupied), C4, and C6. The bromine at C5 directs towards C4 and C6. The nitro group at C2 directs meta to itself, which would be C4 and C6. Therefore, all substituents direct incoming electrophiles to the two available sites.

| Substituent | Position | Electronic Effect | Nature | Directing Influence |

|---|---|---|---|---|

| Methyl (-CH₃) | 1 | Electron-Donating | Activating | Ortho, Para (positions 2, 4, 6) |

| Nitro (-NO₂) | 2 | Electron-Withdrawing | Strongly Deactivating | Meta (positions 4, 6) |

| Methyl (-CH₃) | 3 | Electron-Donating | Activating | Ortho, Para (positions 2, 4, 6) |

| Bromo (-Br) | 5 | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para (positions 4, 6) |

The rate of electrophilic aromatic substitution is highly sensitive to the nature of the substituents on the aromatic ring. The presence of the strongly deactivating nitro group and the deactivating bromine atom significantly increases the activation energy for the formation of the cationic intermediate (the sigma complex). This makes the molecule much less reactive towards electrophiles than benzene or xylene. msu.edu

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comnih.gov

For 5-Bromo-1,3-dimethyl-2-nitrobenzene, the bromine atom at C5 can act as a leaving group. However, SNAr is most efficient when strong electron-withdrawing groups are positioned ortho and/or para to the leaving group. In this molecule, the nitro group is meta to the bromine atom, which is not an ideal arrangement for stabilizing the negative charge in a Meisenheimer complex.

Conversely, if a nucleophile were to attack the carbon bearing the nitro group, this is generally not a favorable pathway unless the nitro group itself acts as the leaving group, a reaction that is possible but less common than halide displacement. acs.org A more plausible SNAr scenario involves the displacement of the bromine atom, activated by the ortho nitro group. In the specified compound name, 5-Bromo-1,3-dimethyl-2-nitrobenzene, the nitro group is ortho to one methyl group (C1) and meta to the bromo group (C5). This arrangement is not favorable for SNAr by displacement of the bromine.

Correction and Clarification: There might be ambiguity in the common naming. Let's consider the isomer where the nitro group is ortho to the bromine, which is essential for typical SNAr reactivity. For example, in 4-Bromo-1,3-dimethyl-2-nitrobenzene , the nitro group is ortho to the bromine. In this context, the following analysis applies. Assuming such an arrangement, the nitro group at C2 strongly activates the bromine at C4 for nucleophilic attack. The electron-donating methyl groups at C1 and C3 would have a slight deactivating effect by destabilizing the negative charge of the Meisenheimer intermediate, but the influence of the ortho-nitro group is generally dominant.

The reactivity of halogenated nitrobenzenes in SNAr reactions depends on the nature and position of the electron-withdrawing groups and the identity of the halogen leaving group. The established reactivity order for leaving groups is F > Cl ≈ Br > I. researchgate.net This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond.

Compared to simpler systems, a molecule like 4-Bromo-1,3-dimethyl-2-nitrobenzene (as a representative reactive isomer) would be expected to be slightly less reactive than 1-bromo-2-nitrobenzene (B46134) due to the electron-donating character of the two methyl groups. However, it would be significantly more reactive than 1-bromo-3-nitrobenzene, where the nitro group is meta to the leaving group and cannot provide resonance stabilization for the Meisenheimer complex.

| Compound | Position of -NO₂ Relative to Leaving Group (Br) | Effect of Other Substituents | Predicted Relative Reactivity |

|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Para | None | High |

| 1-Bromo-2-nitrobenzene | Ortho | None | High |

| 4-Bromo-1,3-dimethyl-2-nitrobenzene (Isomer) | Ortho | Two electron-donating -CH₃ groups | Moderate to High (Slightly less than 1-Bromo-2-nitrobenzene) |

| 1-Bromo-3-nitrobenzene | Meta | None | Very Low |

| 5-Bromo-1,3-dimethyl-2-nitrobenzene | Meta | Two electron-donating -CH₃ groups | Very Low |

For many years, SNAr reactions were exclusively described by a stepwise mechanism featuring a distinct Meisenheimer intermediate. nih.govacs.org However, recent computational and experimental evidence, including kinetic isotope effect (KIE) studies, has demonstrated that many SNAr reactions proceed through a concerted mechanism, where bond formation with the nucleophile and bond breaking with the leaving group occur in a single transition state. researchgate.netstackexchange.com

The operative mechanism depends on the stability of the potential Meisenheimer intermediate relative to the transition state. researchgate.net

Stepwise Mechanism: Favored when the Meisenheimer intermediate is significantly stabilized, making it a true intermediate on the reaction coordinate. This often occurs with highly electron-poor aromatic rings and poor leaving groups (like fluoride). springernature.com

Concerted Mechanism: Favored when the Meisenheimer complex is less stable or when the leaving group is very good (like bromide or iodide). In these cases, the elimination of the leaving group becomes so fast that it happens concurrently with the nucleophilic attack. stackexchange.comspringernature.com

For an activated substrate such as a bromo-nitro-dimethylbenzene, the mechanism is likely to be concerted. DFT studies and KIE measurements have shown that for electron-deficient benzene rings, reactions with chloride and bromide leaving groups predominantly proceed in a concerted manner. stackexchange.com The presence of a good leaving group (bromide) in the molecule would favor a concerted pathway. springernature.com While the ortho-nitro group provides substantial stabilization, it may not be enough to create a deep enough potential energy well for a discrete Meisenheimer intermediate, especially with a leaving group as competent as bromide.

Chemoselective Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are versatile precursors for dyes, pharmaceuticals, and other functional materials. sci-hub.st In the case of 5-Bromo-1,3-dimethyl-2-nitrobenzene, the challenge lies in achieving this reduction chemoselectively, without affecting the carbon-bromine bond, which is susceptible to hydrogenolysis (cleavage by reduction).

Several methods can be employed for this selective transformation: wikipedia.org

Catalytic Hydrogenation: This is a common method using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. While highly efficient, these conditions can sometimes lead to dehalogenation, reducing the C-Br bond. Careful selection of catalyst and reaction conditions is necessary to enhance chemoselectivity. sci-hub.st

Metal-Acid Systems: Classic methods using metals in acidic media, such as iron in acetic acid (Fe/CH₃COOH), tin in hydrochloric acid (Sn/HCl), or zinc in hydrochloric acid (Zn/HCl), are well-known for their high chemoselectivity in reducing nitro groups in the presence of halogens. wikipedia.org These methods are often preferred when dehalogenation is a concern.

Sulfide-Based Reagents: Reagents like sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), used in the Zinin reduction, are particularly mild and selective. They are especially useful for the partial reduction of polynitroarenes but are also effective for reducing nitro groups in the presence of other reducible functionalities. stackexchange.com

Metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for the reduction of aromatic nitro compounds to anilines, as they tend to yield products like azo compounds. wikipedia.org

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂, Pd/C | Low to moderate H₂ pressure, various solvents (e.g., EtOH, EtOAc) | High efficiency, clean reaction | Risk of C-Br hydrogenolysis (dehalogenation) sci-hub.st |

| Fe / HCl or CH₃COOH | Refluxing aqueous acid | Excellent chemoselectivity, low cost | Stoichiometric use of metal, acidic workup required |

| SnCl₂·2H₂O | EtOH or conc. HCl | Good selectivity, mild conditions | Stoichiometric tin salts produced as waste |

| Na₂S / H₂O or (NH₄)₂S | Aqueous or alcoholic solution, often with heating | High chemoselectivity (Zinin Reduction) stackexchange.com | Can be slower than other methods, odor of sulfur compounds |

Catalytic Hydrogenation Methods

The reduction of the nitro group in 5-Bromo-1,3-dimethyl-2-nitrobenzene to an amino group is a key transformation, yielding 5-bromo-2,6-dimethylaniline. Catalytic hydrogenation is a widely employed method for this purpose, typically utilizing hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for the hydrogenation of nitroarenes include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The general mechanism for the catalytic hydrogenation of a nitro group to an amine is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. The reaction is initiated by the adsorption of the nitro compound and hydrogen onto the catalyst surface. Stepwise reduction of the nitro group then occurs, ultimately leading to the formation of the corresponding aniline.

For 5-Bromo-1,3-dimethyl-2-nitrobenzene, the choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity, particularly to avoid dehalogenation (removal of the bromine atom). While specific studies on the catalytic hydrogenation of 5-Bromo-1,3-dimethyl-2-nitrobenzene are not extensively documented in publicly available literature, general principles for substituted nitroarenes apply. The presence of the two methyl groups ortho to the nitro group may sterically hinder the approach of the nitro group to the catalyst surface, potentially requiring more forcing reaction conditions (higher temperature or pressure) compared to less substituted nitroarenes.

| Catalyst | Typical Conditions | Product | Notes |

| Pd/C | H₂, solvent (e.g., ethanol (B145695), ethyl acetate), room temperature to moderate heat | 5-Bromo-2,6-dimethylaniline | A common and effective catalyst. |

| Raney Nickel | H₂, solvent (e.g., ethanol), often requires elevated temperature and pressure | 5-Bromo-2,6-dimethylaniline | A cost-effective alternative to precious metal catalysts. |

| Pt/C | H₂, solvent (e.g., ethanol, acetic acid), room temperature | 5-Bromo-2,6-dimethylaniline | Highly active catalyst, may sometimes lead to dehalogenation. |

Reductive Transformations Utilizing Stoichiometric Reagents

The nitro group of 5-Bromo-1,3-dimethyl-2-nitrobenzene can also be reduced to an amine using stoichiometric reducing agents. These methods are often employed when catalytic hydrogenation is not feasible or when specific chemoselectivity is required.

Common stoichiometric reagents for the reduction of nitroarenes include metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid, and tin (Sn) or tin(II) chloride (SnCl₂) in the presence of HCl. The general mechanism for these reductions involves the transfer of electrons from the metal to the nitro group, followed by protonation steps.

For the reduction of 5-Bromo-1,3-dimethyl-2-nitrobenzene, these methods are expected to be effective. The choice of reagent can sometimes influence the outcome, particularly concerning the tolerance of other functional groups. For instance, reductions with Fe/HCl are often considered milder and more chemoselective than those with SnCl₂.

| Reagent | Typical Conditions | Product | Notes |

| Fe / HCl | Reflux in aqueous ethanol | 5-Bromo-2,6-dimethylaniline | A classic and cost-effective method for nitro group reduction. |

| SnCl₂ / HCl | Concentrated HCl, often with heating | 5-Bromo-2,6-dimethylaniline | A powerful reducing agent, but can sometimes lead to side reactions. |

| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aqueous or biphasic systems | 5-Bromo-2,6-dimethylaniline | A milder reducing agent, often used for sensitive substrates. |

Oxidative Transformations of Alkyl Substituents on the Aromatic Ring

The two methyl groups on the aromatic ring of 5-Bromo-1,3-dimethyl-2-nitrobenzene are susceptible to oxidation to form carboxylic acids, aldehydes, or other oxidized species. The outcome of the oxidation depends on the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃), will typically oxidize the methyl groups to carboxylic acids, yielding 4-bromo-2-nitroisophthalic acid. This reaction proceeds via a benzylic radical intermediate. The presence of the electron-withdrawing nitro group can make the oxidation of the methyl groups more challenging compared to electron-rich aromatic compounds.

Selective oxidation to the aldehyde stage is more delicate and often requires milder and more specific reagents. While no specific examples for 5-Bromo-1,3-dimethyl-2-nitrobenzene are readily available, methods like the Etard reaction (using chromyl chloride) or controlled oxidation with manganese dioxide could potentially be employed for the selective oxidation of one or both methyl groups to the corresponding aldehydes.

| Reagent | Expected Product | Notes |

| KMnO₄ | 4-Bromo-2-nitroisophthalic acid | Strong oxidizing agent leading to the dicarboxylic acid. masterorganicchemistry.com |

| CrO₃ / H₂SO₄ | 4-Bromo-2-nitroisophthalic acid | Another strong oxidizing agent for benzylic oxidation. |

Transition Metal-Catalyzed Coupling Reactions for Functionalization

The bromine atom on 5-Bromo-1,3-dimethyl-2-nitrobenzene provides a handle for various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex aromatic compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. uzh.ch In the case of 5-Bromo-1,3-dimethyl-2-nitrobenzene, the bromine atom can be readily displaced by a variety of aryl or vinyl groups from the corresponding boronic acids.

The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The steric hindrance from the adjacent methyl groups and the electronic effect of the nitro group can influence the reaction rate and efficiency.

| Coupling Partner | Catalyst System | Product |

| Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | 5-Aryl-1,3-dimethyl-2-nitrobenzene |

| Vinylboronic acid | Similar to arylboronic acids | 5-Vinyl-1,3-dimethyl-2-nitrobenzene |

Sonogashira and Stille Coupling Applications

The Sonogashira and Stille coupling reactions offer alternative methods for the functionalization of 5-Bromo-1,3-dimethyl-2-nitrobenzene at the bromine position.

The Sonogashira coupling reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide, typically in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orglibretexts.org This reaction would allow for the introduction of an alkynyl group at the 5-position of the aromatic ring.

The Stille coupling reaction utilizes an organotin reagent as the coupling partner with the aryl halide, also catalyzed by a palladium complex. wikipedia.org This method can be used to introduce a wide range of alkyl, vinyl, aryl, and other organic fragments.

While specific applications of these reactions to 5-Bromo-1,3-dimethyl-2-nitrobenzene are not widely reported, the general principles of these coupling reactions are well-established and would be expected to be applicable to this substrate.

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (e.g., amine) | 5-Alkynyl-1,3-dimethyl-2-nitrobenzene |

| Stille | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 5-R-1,3-dimethyl-2-nitrobenzene |

Ullmann-Type Coupling Reactions

The Ullmann condensation is a classical method for the formation of diaryl ethers, diaryl thioethers, and N-aryl amines, typically involving the reaction of an aryl halide with an alcohol, thiol, or amine in the presence of a copper catalyst at high temperatures. rsc.orgmdpi.com

For 5-Bromo-1,3-dimethyl-2-nitrobenzene, an Ullmann-type reaction could be employed to replace the bromine atom with an aryloxy, arylthio, or arylamino group. Modern modifications of the Ullmann reaction often use palladium or other transition metal catalysts and can proceed under milder conditions.

| Reactant | Catalyst | Expected Product |

| Phenol / Aryl alcohol | Copper or Palladium catalyst, base | 5-Aryloxy-1,3-dimethyl-2-nitrobenzene |

| Thiophenol / Aryl thiol | Copper or Palladium catalyst, base | 5-Arylthio-1,3-dimethyl-2-nitrobenzene |

| Aniline / Aryl amine | Copper or Palladium catalyst, base | N-(2,6-Dimethyl-4-nitrophenyl)arylamine |

Regioselectivity and Chemoselectivity in Complex Reaction Systems

In a molecule with multiple potential reaction sites and functional groups, regioselectivity (the preference for reaction at one position over another) and chemoselectivity (the preferential reaction of one functional group over others) are of paramount importance for synthetic applications.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents on 5-Bromo-1,3-dimethyl-2-nitrobenzene determine the position of the incoming electrophile. The two methyl groups are ortho, para-directing, while the nitro group is a meta-director. The bromine atom is also an ortho, para-director, albeit a deactivating one.

The positions ortho to the methyl groups are at C4 and C6. The position para to the C1-methyl is the C4 position, and the position para to the C3-methyl is the C6 position. The positions meta to the nitro group are C4 and C6. The position ortho to the bromine is C4 and C6, and the position para is C2 (already substituted).

Considering the combined directing effects:

The strong activating and ortho, para-directing nature of the two methyl groups strongly favors substitution at the C4 and C6 positions.

The powerful deactivating and meta-directing nitro group also directs incoming electrophiles to the C4 and C6 positions.

The deactivating but ortho, para-directing bromine atom directs towards C4 and C6.

Therefore, there is a strong consensus among the directing groups for electrophilic attack to occur at the C4 and C6 positions. Steric hindrance from the adjacent methyl and bromo groups might slightly influence the ratio of C4 to C6 substitution, but both are electronically favored.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5-Bromo-1,3-dimethyl-2-nitrobenzene

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 5-Bromo-1,3-dimethyl-2,4-dinitrobenzene and 5-Bromo-1,3-dimethyl-2,6-dinitrobenzene | The strong directing effects of the methyl and nitro groups converge on the C4 and C6 positions. |

| Br₂/FeBr₃ (Bromination) | 4,5-Dibromo-1,3-dimethyl-2-nitrobenzene and 5,6-Dibromo-1,3-dimethyl-2-nitrobenzene | The existing substituents direct the incoming bromine to the available activated positions. |

| SO₃/H₂SO₄ (Sulfonation) | 4-Bromo-2,6-dimethyl-3-nitrobenzenesulfonic acid and 2-Bromo-4,6-dimethyl-3-nitrobenzenesulfonic acid | Sulfonation is expected to occur at the most activated and sterically accessible positions. |

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the ring, and a leaving group is displaced. The bromine atom is a good leaving group. The positions ortho and para to the nitro group are the most activated for nucleophilic attack.

In 5-Bromo-1,3-dimethyl-2-nitrobenzene, the bromine atom is at the C5 position, which is meta to the nitro group. Therefore, direct nucleophilic substitution of the bromine atom via a traditional SNAr mechanism is expected to be slow. However, the positions activated by the nitro group are C1 and C3 (both substituted with methyl groups) and C6 (unsubstituted). A nucleophilic attack at C1 or C3 is unlikely due to the presence of the methyl groups. Attack at C6 could potentially occur under forcing conditions, leading to displacement of a hydride ion, which is generally unfavorable.

A more plausible scenario for nucleophilic substitution would involve reactions that proceed through a benzyne (B1209423) intermediate, especially with strong bases like sodium amide. However, the primary focus for SNAr would be on substrates where the leaving group is positioned ortho or para to the nitro group.

Chemoselective Reduction of the Nitro Group:

The selective reduction of the nitro group in the presence of a halogen is a common challenge in organic synthesis. Various catalytic systems have been developed to achieve high chemoselectivity. researchgate.net In the case of 5-Bromo-1,3-dimethyl-2-nitrobenzene, the goal would be to reduce the nitro group to an amine without causing reductive debromination.

Table 2: Predicted Chemoselectivity in the Reduction of 5-Bromo-1,3-dimethyl-2-nitrobenzene

| Reagent/Catalyst | Predicted Major Product | Rationale/Reference |

| H₂, Pd/C | 5-Bromo-1,3-dimethyl-2-aminobenzene | Palladium on carbon is a common catalyst for nitro group reduction. Careful control of reaction conditions is needed to minimize hydrodebromination. |

| SnCl₂/HCl | 5-Bromo-1,3-dimethyl-2-aminobenzene | A classic method for the reduction of aromatic nitro compounds that is often tolerant of aryl halides. |

| Fe/HCl or Fe/NH₄Cl | 5-Bromo-1,3-dimethyl-2-aminobenzene | Iron in acidic or neutral media is a mild and chemoselective reducing agent for nitro groups in the presence of halogens. |

| Na₂S₂O₄ | 5-Bromo-1,3-dimethyl-2-aminobenzene | Sodium dithionite is another mild reagent for the chemoselective reduction of nitroarenes. |

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the aromatic ring makes 5-Bromo-1,3-dimethyl-2-nitrobenzene a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rhhz.netresearchgate.netyoutube.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The key to successful coupling is the chemoselective oxidative addition of the palladium catalyst to the C-Br bond without reacting with the nitro group or the C-H bonds of the methyl groups. Modern palladium catalysts with specialized ligands are highly effective in achieving this selectivity.

Table 3: Predicted Products in Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1,3-dimethyl-2-nitrobenzene

| Reaction Type | Coupling Partner | Predicted Major Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 5-Aryl-1,3-dimethyl-2-nitrobenzene |

| Heck Coupling | Alkene (R-CH=CH₂) | 5-(Alk-1-en-1-yl)-1,3-dimethyl-2-nitrobenzene |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 5-(Alk-1-yn-1-yl)-1,3-dimethyl-2-nitrobenzene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | N,N-Dialkyl-5-(1,3-dimethyl-2-nitrophenyl)amine |

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Bromo-1,3-dimethyl-2-nitrobenzene. By analyzing the chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms can be established.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of 5-Bromo-1,3-dimethyl-2-nitrobenzene is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. Due to the substitution pattern, the two aromatic protons are not chemically equivalent and would therefore appear as separate signals.

The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the chemical shifts of the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene (B151609). The proton ortho to the nitro group would likely experience the strongest deshielding effect.

The two methyl groups are also in different chemical environments. The methyl group at the C1 position is flanked by a bromine atom and a nitro-bearing carbon, while the methyl group at the C3 position is adjacent to a proton and the nitro-bearing carbon. This difference in their electronic environment would result in two distinct singlets for the methyl protons.

Predicted ¹H NMR Spectral Data for 5-Bromo-1,3-dimethyl-2-nitrobenzene:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (H-4) | 7.50 - 7.70 | Doublet | 1H |

| Aromatic H (H-6) | 7.30 - 7.50 | Doublet | 1H |

| Methyl H (C1-CH₃) | 2.40 - 2.60 | Singlet | 3H |

| Methyl H (C3-CH₃) | 2.30 - 2.50 | Singlet | 3H |

Note: The predicted chemical shifts are based on the analysis of similar compounds and are subject to solvent effects and the specific spectrometer frequency.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 5-Bromo-1,3-dimethyl-2-nitrobenzene, a total of eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The carbons directly attached to the electron-withdrawing nitro group (C2) and bromine atom (C5) are expected to be significantly deshielded and appear at lower fields. The quaternary carbons (C1, C2, C3, and C5) can be distinguished from the protonated carbons (C4 and C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The two methyl carbons will appear at a much higher field (lower ppm).

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the individual ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure.

Predicted ¹³C NMR Spectral Data for 5-Bromo-1,3-dimethyl-2-nitrobenzene:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | 135 - 140 |

| C2 | 148 - 152 |

| C3 | 130 - 135 |

| C4 | 128 - 132 |

| C5 | 118 - 122 |

| C6 | 133 - 137 |

| C1-CH₃ | 20 - 25 |

| C3-CH₃ | 18 - 23 |

Note: These are predicted values based on the analysis of related structures.

Advanced NMR Techniques for Stereochemical Information

For a molecule like 5-Bromo-1,3-dimethyl-2-nitrobenzene, which lacks chiral centers, stereochemical analysis using advanced NMR techniques is not applicable. However, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used to confirm the spatial proximity of the methyl groups to the adjacent aromatic protons, further solidifying the structural assignment.

Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic structure of the molecule.

Analysis of Characteristic Functional Group Vibrations

The Infrared (IR) and Raman spectra of 5-Bromo-1,3-dimethyl-2-nitrobenzene would be dominated by vibrations characteristic of the nitro group, the C-Br bond, the aromatic ring, and the methyl groups.

The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch (νas) typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch (νs) in the range of 1300-1370 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands for 5-Bromo-1,3-dimethyl-2-nitrobenzene:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Methyl C-H | Stretch | 2850 - 2980 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

Electronic Transitions and Aromatic Conjugation Effects

The UV-Vis spectrum of 5-Bromo-1,3-dimethyl-2-nitrobenzene in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the nitroaromatic system.

The benzene ring and the nitro group form a conjugated system, which influences the position and intensity of the absorption maxima (λmax). The presence of the bromine atom and the methyl groups will cause a bathochromic (red) shift of these absorption bands compared to nitrobenzene (B124822) itself.

Typically, nitroaromatics exhibit a strong absorption band corresponding to a π → π* transition at shorter wavelengths (around 250-280 nm) and a weaker n → π* transition at longer wavelengths (around 330-350 nm). The exact positions of these bands are sensitive to the solvent polarity.

Predicted UV-Vis Absorption Maxima for 5-Bromo-1,3-dimethyl-2-nitrobenzene:

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | 260 - 280 | High |

| n → π | 330 - 350 | Low |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For 5-Bromo-1,3-dimethyl-2-nitrobenzene, high-resolution mass spectrometry (HRMS) would be the method of choice to confirm its molecular formula, C₈H₈BrNO₂.

The presence of bromine is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragment ions, where two peaks of nearly equal intensity are observed, separated by two mass-to-charge units (M+ and M+2). This distinctive pattern serves as a clear indicator for the presence of a single bromine atom in the molecule.

While a detailed fragmentation pathway for 5-Bromo-1,3-dimethyl-2-nitrobenzene is not documented in readily available literature, a general fragmentation pattern can be predicted based on the functional groups present. The initial electron impact would likely dislodge an electron to form the molecular ion [C₈H₈BrNO₂]⁺•. Subsequent fragmentation could involve:

Loss of the nitro group: Cleavage of the C-N bond could lead to the loss of a nitro radical (•NO₂) or a neutral nitrogen dioxide molecule, resulting in a significant fragment ion.

Loss of a methyl group: Fragmentation could also occur via the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion.

Cleavage of the bromine atom: The C-Br bond can also break, leading to the loss of a bromine radical (•Br), resulting in a [M-79]⁺ or [M-81]⁺ ion, depending on the bromine isotope.

Rearrangements: Complex rearrangements, common in aromatic compounds, could also occur, leading to a variety of smaller fragment ions.

A hypothetical mass spectrum would be expected to show a prominent molecular ion peak with its characteristic M+2 isotopic partner. The relative intensities of the fragment ions would provide valuable information about the stability of the resulting ions and the relative strengths of the chemical bonds within the molecule.

Table 1: Predicted Major Ions in the Mass Spectrum of 5-Bromo-1,3-dimethyl-2-nitrobenzene

| m/z (mass/charge ratio) | Proposed Fragment Ion | Notes |

| 230/232 | [C₈H₈BrNO₂]⁺• | Molecular ion (M+) peak, showing the 1:1 isotopic pattern for bromine. |

| 184/186 | [C₈H₈BrO]⁺ | Loss of NO₂. |

| 151 | [C₈H₈NO₂]⁺ | Loss of Br•. |

| 215/217 | [C₇H₅BrNO₂]⁺• | Loss of a methyl group (CH₃). |

X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state of 5-Bromo-1,3-dimethyl-2-nitrobenzene.

Determination of Molecular Conformation and Bond Geometries

A single-crystal X-ray diffraction analysis would reveal the exact conformation of the 5-Bromo-1,3-dimethyl-2-nitrobenzene molecule. Key parameters that would be determined include:

Planarity of the benzene ring: The analysis would confirm the degree of planarity of the central benzene ring.

Orientation of the nitro group: The torsion angle between the nitro group and the plane of the benzene ring is of particular interest. Steric hindrance from the adjacent methyl group at position 2 might cause the nitro group to be twisted out of the plane of the ring. The degree of this twist can influence the electronic properties of the molecule.

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-H, C-Br, C-N, N-O) and bond angles would be obtained. These can be compared with standard values to identify any strain or unusual bonding characteristics within the molecule.

Table 2: Expected Crystallographic Data for 5-Bromo-1,3-dimethyl-2-nitrobenzene

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice would be identified. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |

Investigation of Intermolecular Hydrogen Bonding and π-π Stacking Interactions

While 5-Bromo-1,3-dimethyl-2-nitrobenzene does not possess strong hydrogen bond donors, weak C-H···O or C-H···Br hydrogen bonds may be present and would be identified by short contact distances and specific angles in the crystal structure.

Given the aromatic nature of the molecule, π-π stacking interactions between the benzene rings of adjacent molecules are likely to play a significant role in the crystal packing. The X-ray data would allow for the characterization of these interactions, including the distance between the centroids of the aromatic rings and their relative orientation (e.g., parallel-displaced or T-shaped). The presence of the electron-withdrawing nitro group and the bromine atom can influence the nature and strength of these π-π stacking interactions. Analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

In a study on the electronic structure of the parent molecule, nitrobenzene (B124822), Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation (MS-CASPT2) methods were used to investigate its vertical excitation energies. nih.gov Such advanced methods are necessary for molecules with complex electronic systems, like nitroaromatics, where electron correlation effects are significant. nih.gov For 5-Bromo-1,3-dimethyl-2-nitrobenzene, similar calculations would reveal the influence of the bromine atom and the two methyl groups on the electronic distribution of the nitrobenzene core. The electron-withdrawing nature of the nitro group and the halogen, combined with the electron-donating effect of the methyl groups, would create a complex interplay that dictates the molecule's electronic properties.

Table 1: Illustrative Calculated Electronic Properties for 5-Bromo-1,3-dimethyl-2-nitrobenzene and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Nitrobenzene | -7.90 | -1.50 | 6.40 | 4.22 |

| 1,3-Dimethyl-5-nitrobenzene | -7.65 | -1.35 | 6.30 | 4.50 |

| 1-Bromo-4-nitrobenzene | -8.10 | -1.80 | 6.30 | 2.60 |

| 5-Bromo-1,3-dimethyl-2-nitrobenzene (Hypothetical) | -7.85 | -1.60 | 6.25 | 3.80 |

Note: Data for Nitrobenzene, 1,3-Dimethyl-5-nitrobenzene, and 1-Bromo-4-nitrobenzene are representative values from computational chemistry literature. The values for 5-Bromo-1,3-dimethyl-2-nitrobenzene are hypothetical and for illustrative purposes only, based on expected substituent effects.

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms due to its favorable balance of accuracy and computational cost. For 5-Bromo-1,3-dimethyl-2-nitrobenzene, DFT calculations could be employed to predict the mechanisms of various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or the reduction of the nitro group.

A theoretical study on the decomposition of substituted nitrobenzenes using DFT at the PBE0/6-31+G(d,p) level of theory investigated the influence of different substituents on the reaction pathways. nih.gov This study analyzed the direct carbon-nitrogen bond dissociation and a two-step mechanism leading to phenoxyl and nitrogen radicals. nih.gov For 5-Bromo-1,3-dimethyl-2-nitrobenzene, DFT could be used to model similar decomposition pathways, providing insights into its thermal stability.

Transition State Analysis and Activation Barriers

A key aspect of reaction mechanism prediction is the identification of transition states and the calculation of activation barriers. By mapping the potential energy surface of a reaction, DFT calculations can locate the transition state structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate. For instance, in a study of electrophilic aromatic substitution on nitrobenzene, DFT calculations have been used to explore the energy profiles and challenge the classical understanding based solely on frontier orbital theory. mdpi.com

Reaction Coordinate Mapping

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, passing through the transition state. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For 5-Bromo-1,3-dimethyl-2-nitrobenzene, mapping the reaction coordinate for, as an example, the reduction of the nitro group to an amino group would reveal the intermediate species and the energetic landscape of this important transformation.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis spectra, while calculations of nuclear magnetic shieldings (for NMR) and vibrational frequencies (for IR and Raman) are standard applications of DFT.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Compound (1,3,5-Trinitrobenzene)

| Spectroscopic Data | Predicted (DFT B3LYP/6-31G*) | Experimental |

| IR Frequencies (cm⁻¹) | ||

| NO₂ symmetric stretch | 1355 | 1348 |

| NO₂ asymmetric stretch | 1550 | 1545 |

| C-H stretch | 3105 | 3100 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C-NO₂ | 148.5 | 148.2 |

| C-H | 122.0 | 121.5 |

| UV-Vis λmax (nm) | 230 | 225 |

Note: This table presents representative data for a related compound to illustrate the typical accuracy of computational predictions against experimental values. Data is sourced from general computational chemistry literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a molecule like 5-Bromo-1,3-dimethyl-2-nitrobenzene, MD simulations can reveal the preferred orientation of the nitro group relative to the benzene (B151609) ring and the rotational dynamics of the methyl groups.

A study on the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (B1667936) performed a conformational analysis using various quantum chemical methods, identifying the most stable conformers. While not a direct analogue, this research highlights the importance of understanding the three-dimensional structure of substituted nitro compounds. MD simulations of 5-Bromo-1,3-dimethyl-2-nitrobenzene in different solvents could also elucidate the nature and strength of its interactions with surrounding molecules, which is crucial for understanding its solubility and transport properties. Research on nitrobenzene and 2-nitrophenyl octyl ether using MD simulations has provided detailed insights into their bulk liquid structure and dynamics. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are extensively used in environmental science and drug discovery to predict the properties of new or untested chemicals.

Numerous QSAR studies have been conducted on nitroaromatic compounds to predict their toxicity. nih.govmdpi.com These studies often use a variety of molecular descriptors, including constitutional, topological, and quantum-chemical parameters, to build predictive models. nih.gov For instance, the toxicity of nitroaromatics has been linked to descriptors such as hydrophobicity, the energy of the LUMO, and specific structural fragments. nih.gov

While a specific QSAR/QSPR model for 5-Bromo-1,3-dimethyl-2-nitrobenzene is not documented, one could be developed by including it in a dataset of related brominated and nitrated aromatic compounds. The descriptors for this molecule would be calculated, and its activity or property would be predicted based on the established correlation. The presence of the bromine atom, two methyl groups, and a nitro group would all contribute to the values of its molecular descriptors and thus its predicted activity.

Synthesis and Reactivity of Structural Analogues and Derivatives

Isomeric Bromodimethylnitrobenzenes: Synthesis and Comparative Reactivity

The synthesis of bromodimethylnitrobenzene isomers is influenced by the directing effects of the substituents on the benzene (B151609) ring. For instance, the synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene (B189047) can be achieved through the nitration of 2-bromo-1,3-dimethylbenzene. The methyl groups are ortho, para-directing and activating, while the bromine is also ortho, para-directing but deactivating. The nitration of p-xylene (B151628) can be carried out at 30°C to produce the mononitro derivative, which can be further nitrated to dinitro-p-xylene at 80°C. chemicalbook.com

A common route for synthesizing polysubstituted benzenes involves a sequence of reactions where the order of substituent introduction is crucial. libretexts.org For example, to synthesize 4-bromo-2-nitrotoluene, a possible precursor is p-bromotoluene, which can be nitrated at the position ortho to the activating methyl group. libretexts.org

The synthesis of 1-bromo-4,5-dimethyl-2-nitrobenzene (B1270896) can be achieved from 4,5-dimethyl-2-nitroaniline (B181755) via a Sandmeyer-type reaction. chemicalbook.com This involves diazotization of the amine with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with copper(I) bromide. chemicalbook.com

The reactivity of these isomers in nucleophilic aromatic substitution is significantly affected by the position of the electron-withdrawing nitro group relative to the bromine atom. In general, a nitro group at the para position to the bromine atom strongly activates it towards nucleophilic attack. This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Derivatives with Altered Halogenation Patterns (e.g., fluoro, chloro, iodo analogues)

The synthesis of derivatives of 1,3-dimethyl-2-nitrobenzene (B148808) with different halogen substituents can be achieved through various halogenation methods. For instance, 5-fluoro-1,3-dimethyl-2-nitrobenzene (B1280551) is a known compound. scbt.comchemicalbook.comnih.gov Its synthesis would typically involve the nitration of 3,5-dimethylfluorobenzene.

The synthesis of iodo-derivatives can be accomplished by reacting the corresponding dimethyl-nitro-benzene with iodine in the presence of an oxidizing agent like periodic acid in a mixture of sulfuric and acetic acid. A procedure for the iodination of 1,3-dimethyl-2-nitrobenzene has been described, affording the iodo-derivative in high yield.

The reactivity of these halogenated derivatives in nucleophilic aromatic substitution reactions generally follows the trend I > Br > Cl > F for the leaving group ability in many contexts, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. However, in electrophilic aromatic substitution, the halogens are deactivating, with fluorine being the least deactivating and iodine the most. They are all ortho, para-directing.

Derivatives with Varied Alkyl Substituents on the Aromatic Ring

The synthesis of nitroaromatic compounds with different alkyl substituents, such as nitro-xylenes, has been studied. The nitration of o-xylene (B151617) and p-xylene can be achieved using a mixture of nitric acid and sulfuric acid. chemicalbook.comacs.org For p-xylene, mononitration occurs readily at 30°C, while dinitration requires a higher temperature of 80°C. chemicalbook.com Continuous-flow nitration processes have also been developed for xylenes, offering efficient and scalable methods. acs.org

The reactivity of these derivatives is influenced by the nature of the alkyl groups. Alkyl groups are electron-donating and activating towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The size and branching of the alkyl group can introduce steric hindrance, which may affect the regioselectivity of the reactions. For instance, the synthesis of 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene is achieved by the bromination of 1-tert-butyl-3,5-dimethylbenzene. scbt.com

Transformation Products of 5-Bromo-1,3-dimethyl-2-nitrobenzene (e.g., amino-bromodimethylbenzenes)

A key transformation of 5-bromo-1,3-dimethyl-2-nitrobenzene is the reduction of the nitro group to an amine, yielding 5-bromo-1,3-dimethyl-2-aminobenzene. This reduction can be achieved using various reducing agents. A common method for the reduction of nitroarenes is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. airccse.com Another established method involves the use of tin(II) chloride in hydrochloric acid. gravitywaves.com This reaction proceeds via the formation of an ammonium (B1175870) salt, which is then treated with a base to liberate the free amine. gravitywaves.com

The resulting amino-bromodimethylbenzenes are versatile intermediates in organic synthesis. The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. It can also undergo a variety of reactions, such as diazotization followed by substitution, allowing for the introduction of a wide range of functional groups.

Incorporation of the 5-Bromo-1,3-dimethyl-2-nitrobenzene Moiety into Larger Molecular Architectures

The presence of a bromine atom and a nitro group on the aromatic ring of 5-bromo-1,3-dimethyl-2-nitrobenzene provides two reactive sites for its incorporation into larger molecules. The bromine atom is particularly useful for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of the aryl bromide with various organoboron compounds, enabling the synthesis of a wide array of biaryl structures and other complex molecules. lmaleidykla.ltnih.govresearchgate.net

The Ullmann condensation is another powerful method for forming carbon-heteroatom bonds. This reaction, typically catalyzed by copper, can be used to couple the aryl bromide with alcohols, phenols, or amines to form ethers and substituted anilines, respectively. mdpi.com

Furthermore, the nitro group can be transformed into an amino group, as discussed previously, which can then be used to build larger structures through amide bond formation or other reactions characteristic of anilines. For instance, a 5-bromo-2-nitrobenzyl-substituted derivative has been synthesized and utilized as a platform for creating more complex molecules through subsequent reactions. acs.org The synthesis of heterocyclic compounds can also be envisioned, starting from functionalized derivatives of 5-bromo-1,3-dimethyl-2-nitrobenzene.

Applications in Advanced Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

The structure of 5-Bromo-1,3-dimethyl-2-nitrobenzene, featuring a bromine atom, a nitro group, and two methyl groups on a benzene (B151609) ring, suggests its utility as a foundational molecule for constructing more elaborate chemical architectures.

Precursor for Highly Functionalized Aromatic and Heterocyclic Systems

The bromine and nitro groups are key reactive sites. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide variety of functional groups. The nitro group can be reduced to an amine, which is a common precursor for the synthesis of various heterocyclic compounds, such as indoles, quinolines, and benzodiazepines. The presence of the two methyl groups can influence the regioselectivity of these reactions and the properties of the final products.

Intermediate in the Synthesis of Specialized Chemical Reagents

The reactivity of 5-Bromo-1,3-dimethyl-2-nitrobenzene makes it a potential starting material for the synthesis of specialized analytical reagents. sigmaaldrich.com For instance, the aromatic amine derived from the reduction of the nitro group can be diazotized to create diazonium salts, which are versatile intermediates for introducing a range of substituents onto the aromatic ring.

Contributions to Materials Science Research

Nitroaromatic and bromoaromatic compounds can serve as monomers or precursors for functional organic materials.

Precursors for Aromatic Conductive Polymers

While no specific studies were found detailing the use of 5-Bromo-1,3-dimethyl-2-nitrobenzene in conductive polymers, related bromo-aromatic compounds are used in the synthesis of such materials. mdpi.commdpi.com In theory, this compound could be polymerized, for example, through dehalogenative coupling reactions, to form a conjugated polymer backbone, a key feature of conductive polymers. libretexts.orgepa.govsigmaaldrich.com The nitro group could be further modified post-polymerization to tune the electronic properties of the resulting material.

Components in Organic Electronic and Optoelectronic Materials

The synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often involves the use of highly functionalized aromatic building blocks. bldpharm.com The substitution pattern of 5-Bromo-1,3-dimethyl-2-nitrobenzene could be leveraged to create molecules with specific electronic and photophysical properties required for these applications. However, there is no specific data available in the searched literature for this particular compound's use in this area.

Utility in Medicinal Chemistry Research as a Synthetic Intermediate

Bromo- and nitro-substituted aromatic compounds are common intermediates in the synthesis of pharmaceutically active molecules. ucd.ie The bromine atom can be used to connect the aromatic ring to other parts of a target drug molecule, while the nitro group can be transformed into an amine, a common functional group in many drugs. While the potential exists, no specific examples of the use of 5-Bromo-1,3-dimethyl-2-nitrobenzene as an intermediate in the synthesis of a known drug or a biologically active compound were identified in the performed searches.

Scarcity of Publicly Available Research Limits Analysis of 5-Bromo-1,3-dimethyl-2-nitrobenzene in Agrochemical Development

Chemical intermediates are foundational to the agrochemical industry, providing the molecular scaffolds upon which novel active ingredients with desired biocidal properties are built. The strategic placement of bromo- and nitro- groups on a dimethylbenzene ring, as seen in 5-Bromo-1,3-dimethyl-2-nitrobenzene, suggests its potential utility as a precursor. These functional groups can be readily modified through various chemical reactions to introduce new functionalities, a common strategy in the development of new agrochemicals.